An In-Depth Technical Guide to PXS-4681A: A Potent and Selective SSAO/VAP-1 Inhibitor
An In-Depth Technical Guide to PXS-4681A: A Potent and Selective SSAO/VAP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-4681A is a potent, selective, and irreversible mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This enzyme plays a crucial role in inflammatory processes, particularly in the adhesion and migration of leukocytes. PXS-4681A has demonstrated significant anti-inflammatory effects in preclinical models, positioning it as a promising therapeutic candidate for various inflammatory diseases. This guide provides a comprehensive overview of the technical details of PXS-4681A, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.
Core Compound Details
| Parameter | Value | Reference |
| Chemical Name | (Z)-4-(2-(aminomethyl)-3-fluoroallyloxy)benzenesulfonamide hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₄ClFN₂O₃S | |
| Molecular Weight | 296.74 g/mol | |
| Target | Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1) | [1][2] |
| Mechanism of Action | Irreversible, mechanism-based inhibitor | [1][2] |
Quantitative Data
In Vitro Potency and Selectivity
PXS-4681A exhibits high potency and selectivity for SSAO/VAP-1 across multiple species.
| Parameter | Value | Species | Reference |
| K | 37 nM | [1][2] | |
| k | 0.26 min⁻¹ | [1][2] | |
| IC₅₀ | 3 nM | Human | [2] |
| 3 nM | Rat | [2] | |
| 2 nM | Mouse | [2] | |
| 9 nM | Rabbit | [2] | |
| 3 nM | Dog | [2] | |
| Selectivity | Highly selective over related amine oxidases, ion channels, and 7-TM receptors. | [1][2] |
Pharmacokinetic Parameters
PXS-4681A demonstrates favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and half-life.
| Species | Dose | Cmax | Tmax | AUC | Half-life (t₁/₂) | Bioavailability |
| Rat | 10 mg/kg i.v. & 20 mg/kg p.o. | Data not available | Data not available | Data not available | Good | Good |
| Mouse (BALB/C) | 2 mg/kg i.v. & p.o. | Data not available | Data not available | Data not available | Good | Good |
Detailed quantitative values for Cmax, Tmax, and AUC were not publicly available in the reviewed literature.
In Vivo Efficacy
In mouse models of inflammation, a single oral dose of PXS-4681A has been shown to effectively reduce key inflammatory markers.
| Model | Dose | Effect | Reference |
| Mouse Lung Inflammation | 2 mg/kg (p.o.) | Attenuates neutrophil migration, reduces TNF-α and IL-6 levels. | [1][2] |
| Mouse Localized Inflammation | 2 mg/kg (p.o.) | Attenuates neutrophil migration, reduces TNF-α and IL-6 levels. | [1][2] |
Signaling Pathways and Mechanism of Action
PXS-4681A exerts its anti-inflammatory effects by inhibiting the enzymatic activity of SSAO/VAP-1. This enzyme is involved in the leukocyte adhesion cascade, a critical process in the inflammatory response.
SSAO/VAP-1 Mediated Leukocyte Extravasation
The enzymatic activity of SSAO/VAP-1 on the surface of endothelial cells generates hydrogen peroxide (H₂O₂) and aldehydes. These products are believed to promote the expression of other adhesion molecules on the endothelial surface, such as ICAM-1 and VCAM-1, through the activation of the NF-κB signaling pathway. This upregulation of adhesion molecules facilitates the capture, rolling, and firm adhesion of leukocytes to the blood vessel wall, ultimately leading to their transmigration into the inflamed tissue.[3][4][5]
Experimental Protocols
The following protocols are summarized based on the methodologies described in the primary literature. For full details, refer to the original publication: J Pharmacol Exp Ther. 2013 Nov;347(2):365-74.
Enzyme Inhibition Assay (Determination of Ki and kinact)
-
Enzyme Source: Recombinant human SSAO/VAP-1.
-
Substrate: A suitable primary amine substrate for SSAO/VAP-1 (e.g., benzylamine).
-
Assay Principle: The rate of enzyme activity is measured by monitoring the production of hydrogen peroxide using a coupled reaction with horseradish peroxidase and a fluorogenic or chromogenic substrate.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of PXS-4681A for different time intervals.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored spectrophotometrically or fluorometrically.
-
The apparent first-order rate constants for inactivation (k
obs) are determined at each inhibitor concentration. -
K
iand kinactare calculated by non-linear regression analysis of a plot of kobsversus the inhibitor concentration.
-
IC₅₀ Determination
-
Enzyme and Substrate: As described in the enzyme inhibition assay.
-
Procedure:
-
A fixed concentration of the enzyme is incubated with a range of concentrations of PXS-4681A.
-
The reaction is initiated by the addition of the substrate.
-
The enzyme activity is measured at a fixed time point.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Mouse Model of Lung Inflammation
-
Animals: BALB/c mice.
-
Induction of Inflammation: Intranasal administration of lipopolysaccharide (LPS).
-
Drug Administration: PXS-4681A is administered orally at a dose of 2 mg/kg at a specified time point relative to the LPS challenge.
-
Outcome Measures:
-
Neutrophil Migration: Bronchoalveolar lavage (BAL) is performed at a set time after LPS challenge. The number of neutrophils in the BAL fluid is quantified by cell counting and differential analysis.
-
Cytokine Levels: The concentrations of TNF-α and IL-6 in the BAL fluid are measured using enzyme-linked immunosorbent assays (ELISA).
-
-
Statistical Analysis: Comparison between the vehicle-treated and PXS-4681A-treated groups is performed using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
References
- 1. PXS-4681A, a potent and selective mechanism-based inhibitor of SSAO/VAP-1 with anti-inflammatory effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SSAO/VAP-1 in Cerebrovascular Disorders: A Potential Therapeutic Target for Stroke and Alzheimer’s Disease | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
